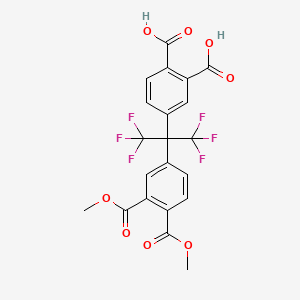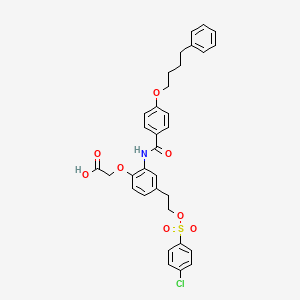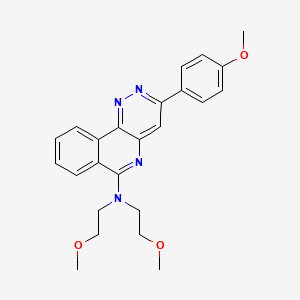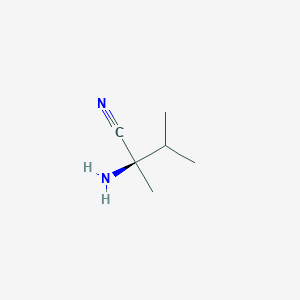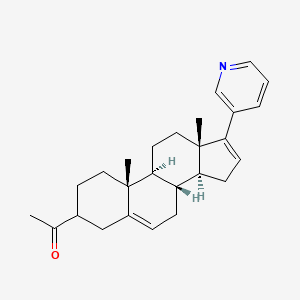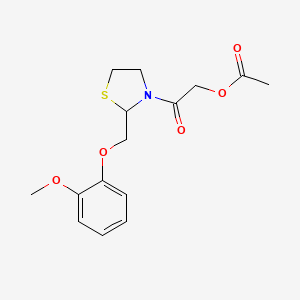
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine is a complex organic compound that belongs to the thiazolidine class of heterocyclic compounds This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thiol with an amine to form the thiazolidine ring. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable catalyst.
Introduction of the Acetyloxy Group: The next step involves the acetylation of the thiazolidine ring to introduce the acetyloxy group. This is typically achieved using acetic anhydride in the presence of a base, such as pyridine, to facilitate the reaction.
Attachment of the Methoxyphenoxy Group: The final step involves the introduction of the methoxyphenoxy group through an etherification reaction. This is typically carried out using a suitable phenol derivative and a strong base, such as sodium hydride, to promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiazolidine ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl groups in the acetyloxy and methoxyphenoxy moieties. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group. Common nucleophiles include halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a subject of interest in drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetyloxy and methoxyphenoxy groups play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules. The thiazolidine ring also contributes to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
3-((Acetyloxy)acetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: This compound also contains a thiazolidine ring but lacks the acetyloxy and methoxyphenoxy groups. It is commonly used in the synthesis of pharmaceuticals, particularly antidiabetic drugs.
2-(2-Methoxyphenoxy)acetic acid: This compound contains the methoxyphenoxy group but lacks the thiazolidine ring. It is used as an intermediate in the synthesis of various organic compounds.
Acetylthiazolidine: This compound contains the thiazolidine ring and an acetyl group but lacks the methoxyphenoxy group. It is used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both acetyloxy and methoxyphenoxy groups, along with the thiazolidine ring, makes it a versatile compound with a wide range of uses in scientific research and industry.
Eigenschaften
CAS-Nummer |
161364-55-2 |
|---|---|
Molekularformel |
C15H19NO5S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C15H19NO5S/c1-11(17)20-9-14(18)16-7-8-22-15(16)10-21-13-6-4-3-5-12(13)19-2/h3-6,15H,7-10H2,1-2H3 |
InChI-Schlüssel |
XWRJIIVUYJZKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)N1CCSC1COC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


